Cas no 2248901-73-5 (N-[3-(2-Propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide)

N-[3-(2-Propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide structure
2248901-73-5 structure
商品名:N-[3-(2-Propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide
CAS番号:2248901-73-5
MF:C17H14N4O2S
メガワット:338.383661746979
CID:5445568
PubChem ID:137974903

N-[3-(2-Propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • Z52640248
    • EN300-7521782
    • 2248901-73-5
    • N-[3-(Prop-2-ynylamino)quinoxalin-2-yl]benzenesulfonamide
    • N-{3-[(prop-2-yn-1-yl)amino]quinoxalin-2-yl}benzenesulfonamide
    • N-[3-(2-Propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide
    • インチ: 1S/C17H14N4O2S/c1-2-12-18-16-17(20-15-11-7-6-10-14(15)19-16)21-24(22,23)13-8-4-3-5-9-13/h1,3-11H,12H2,(H,18,19)(H,20,21)
    • InChIKey: SIUJTEWADHUSHR-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2C(NCC#C)=NC3C(N=2)=CC=CC=3)(=O)=O)=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 338.08374688g/mol
  • どういたいしつりょう: 338.08374688g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 559
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 92.4Ų

じっけんとくせい

  • 密度みつど: 1.437±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 559.9±60.0 °C(Predicted)
  • 酸性度係数(pKa): 6.56±0.30(Predicted)

N-[3-(2-Propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7521782-0.05g
N-{3-[(prop-2-yn-1-yl)amino]quinoxalin-2-yl}benzenesulfonamide
2248901-73-5 95.0%
0.05g
$212.0 2025-03-10

N-[3-(2-Propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide 関連文献

N-[3-(2-Propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamideに関する追加情報

Professional Introduction to N-[3-(2-Propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide (CAS No. 2248901-73-5)

N-[3-(2-Propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide, a compound with the CAS number 2248901-73-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural framework of this molecule, featuring a benzenesulfonamide moiety linked to a quinoxaline ring system, is particularly noteworthy for its potential biological activity and chemical properties.

The benzenesulfonamide group is a well-known pharmacophore in drug design, often incorporated into molecules to enhance binding affinity and selectivity towards biological targets. In the case of N-[3-(2-propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide, the presence of this group suggests that it may exhibit inhibitory properties against various enzymes and receptors. The quinoxaline ring, on the other hand, is known for its role in several bioactive compounds, including those with anticancer and antimicrobial properties.

Recent research has highlighted the importance of quinoxaline derivatives in developing novel therapeutic agents. Studies have demonstrated that quinoxalines can interact with biological targets in multiple ways, leading to a range of pharmacological effects. The specific substitution pattern in N-[3-(2-propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide, particularly the 2-propynylamino group, is believed to contribute to its unique chemical and biological properties.

The synthesis of N-[3-(2-propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide involves a series of well-established organic reactions, including condensation and sulfonylation processes. The precise arrangement of functional groups on the molecule is critical for its intended biological activity. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for further pharmacological evaluation.

In the realm of drug discovery, computational modeling and molecular docking studies have played a pivotal role in understanding the interactions between N-[3-(2-propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide and its potential targets. These studies have provided valuable insights into the compound's binding affinity and selectivity, which are crucial parameters for evaluating its therapeutic potential. The results from these computational analyses have guided experimental efforts aimed at optimizing the molecule's pharmacological profile.

Experimental validation of the theoretical predictions has been conducted through various biochemical assays. These assays have focused on evaluating the compound's interaction with key enzymes and receptors involved in disease pathways. Preliminary results suggest that N-[3-(2-propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide exhibits promising activity against certain targets, making it a candidate for further development as a lead compound.

The development of novel pharmaceutical agents requires a comprehensive understanding of their chemical properties, including solubility, stability, and metabolic fate. N-[3-(2-propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide has been subjected to rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed the structural integrity of the compound and provided insights into its molecular interactions.

Pharmacokinetic studies are essential for assessing how a drug behaves within the body over time. Initial studies on N-[3-(2-propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the appropriate dosage regimen and identifying potential side effects.

The potential therapeutic applications of N-[3-(2-propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide are broad and encompass various disease areas. Its structural features suggest that it may be effective against conditions such as cancer, inflammation, and infectious diseases. Further research is needed to fully elucidate its therapeutic potential and to identify any limitations or challenges associated with its development.

In conclusion, N-[3-(2-propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide (CAS No. 2248901-73-5) is a compound with significant promise in pharmaceutical research. Its unique structural features and preliminary biological activity make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic agents.

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